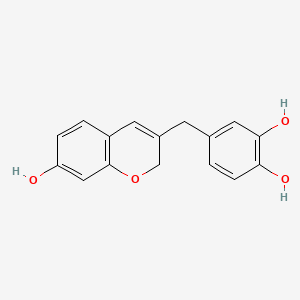

7,3',4'-Trihydroxy-3-benzyl-2H-chromene

説明

The exact mass of the compound this compound is 270.08920892 g/mol and the complexity rating of the compound is 368. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

特性

IUPAC Name |

4-[(7-hydroxy-2H-chromen-3-yl)methyl]benzene-1,2-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c17-13-3-2-12-6-11(9-20-16(12)8-13)5-10-1-4-14(18)15(19)7-10/h1-4,6-8,17-19H,5,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLBTDJMPUFEPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C=C(C=C2)O)CC3=CC(=C(C=C3)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745402 |

Source

|

| Record name | 4-[(7-Hydroxy-2H-1-benzopyran-3-yl)methyl]benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111897-60-9 |

Source

|

| Record name | 4-[(7-Hydroxy-2H-1-benzopyran-3-yl)methyl]benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Path of a Plant's Defense: A Technical Guide to the Biosynthesis of 7,3',4'-Trihydroxy-3-benzyl-2H-chromene

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the biosynthetic pathway of 7,3',4'-trihydroxy-3-benzyl-2H-chromene, a sappanin-type homoisoflavonoid with significant therapeutic potential, has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth exploration of the enzymatic processes, molecular players, and potential experimental approaches to understanding the formation of this complex natural product.

Homoisoflavonoids, a unique class of flavonoids characterized by an additional carbon atom in their C16 skeleton, are primarily found in a select group of plant families, including the Fabaceae (legume family) and Asparagaceae. The compound this compound is a key representative of the sappanin-type subclass and has garnered interest for its diverse biological activities. While the general biosynthetic origin of homoisoflavonoids from the chalcone pathway is accepted, the specific enzymatic transformations leading to the intricate 3-benzyl-2H-chromene core structure have remained a subject of scientific investigation.

This guide synthesizes the current understanding of this biosynthetic puzzle, drawing parallels from related flavonoid pathways and proposing a putative sequence of enzymatic reactions.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is believed to commence with the formation of a specific chalcone precursor, sappanchalcone. This initial step is catalyzed by Chalcone Synthase (CHS) , a pivotal enzyme in the broader flavonoid pathway.

A Putative Enzymatic Cascade:

Subsequent to the formation of sappanchalcone, a series of enzymatic modifications are hypothesized to occur, leading to the final 3-benzyl-2H-chromene structure. While the dedicated enzymes for each step in this specific pathway have not been fully characterized, insights can be drawn from analogous reactions in other isoflavonoid and pterocarpan biosynthetic routes.

The proposed pathway involves the following key transformations:

-

Reduction: A reductase enzyme is likely responsible for the reduction of a carbonyl group in an intermediate, a crucial step in modifying the chromane ring.

-

Cyclization and Dehydration: The formation of the characteristic 2H-chromene ring is anticipated to involve an intramolecular cyclization event followed by dehydration, potentially catalyzed by a cyclase or a dehydratase enzyme. The precise nature of these enzymes and the intermediates they act upon are areas of active research.

Below is a diagrammatic representation of the proposed biosynthetic workflow:

Key Enzymes and Their Putative Roles

While specific enzymes for the biosynthesis of this compound are yet to be definitively identified and characterized, several enzyme families are strongly implicated based on their known functions in related metabolic pathways.

| Enzyme Class | Proposed Function |

| Chalcone Synthase (CHS) | Catalyzes the initial condensation reaction to form the chalcone backbone. |

| Reductases | Likely involved in the reduction of carbonyl groups in biosynthetic intermediates. |

| Cyclases/Dehydratases | Mediate the formation of the heterocyclic chromene ring through cyclization and subsequent removal of water. |

| O-Methyltransferases (OMTs) | May be involved in the modification of hydroxyl groups in precursor molecules, influencing substrate specificity. |

Experimental Protocols for Further Research

To elucidate the precise enzymatic steps and isolate the responsible enzymes, a combination of biochemical and molecular biology techniques will be required. The following experimental protocols provide a framework for future investigations.

Enzyme Assays Using Cell-Free Extracts

Objective: To detect the enzymatic conversion of putative precursors to downstream intermediates or the final product.

Methodology:

-

Preparation of Cell-Free Extracts:

-

Grind plant tissue known to produce this compound (e.g., from Caesalpinia sappan) in liquid nitrogen.

-

Homogenize the powdered tissue in an appropriate extraction buffer (e.g., Tris-HCl or phosphate buffer) containing protease inhibitors and reducing agents.

-

Centrifuge the homogenate to pellet cell debris and collect the supernatant as the crude cell-free extract.

-

-

Enzyme Assay:

-

Incubate the cell-free extract with a potential substrate (e.g., sappanchalcone) and necessary cofactors (e.g., NADPH for reductases).

-

Incubate the reaction mixture at an optimal temperature for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate or methanol).

-

Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify new peaks corresponding to downstream intermediates or the final product.

-

Heterologous Expression and Characterization of Candidate Enzymes

Objective: To confirm the function of a specific candidate enzyme by expressing it in a heterologous system and assaying its activity.

Methodology:

-

Gene Identification and Cloning:

-

Identify candidate genes encoding putative reductases, cyclases, or dehydratases from the transcriptome or genome of the source organism.

-

Amplify the full-length coding sequence of the candidate gene by PCR and clone it into an appropriate expression vector (e.g., pET vector for E. coli expression).

-

-

Heterologous Expression and Purification:

-

Transform the expression construct into a suitable host (e.g., E. coli BL21(DE3)).

-

Induce protein expression with an appropriate inducer (e.g., IPTG).

-

Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

-

In Vitro Enzyme Assay:

-

Perform an enzyme assay as described above, using the purified recombinant enzyme instead of the crude cell-free extract.

-

Determine the kinetic parameters (e.g., Km and Vmax) of the enzyme with its substrate.

-

The following diagram illustrates a general workflow for enzyme characterization:

Future Outlook

The complete elucidation of the biosynthetic pathway of this compound holds significant promise for metabolic engineering and synthetic biology approaches to produce this valuable compound in scalable quantities. By identifying and characterizing the full suite of enzymes involved, researchers can pave the way for the development of novel biocatalysts and the construction of microbial cell factories for the sustainable production of this and other medicinally important homoisoflavonoids. Further research focusing on the isolation of enzymes from source organisms and the in vitro reconstitution of the entire pathway will be critical in unraveling the remaining mysteries of this fascinating biosynthetic route.

Technical Guide: Structure Elucidation of 7,3',4'-Trihydroxy-3-benzyl-2H-chromene

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the structure elucidation of 7,3',4'-Trihydroxy-3-benzyl-2H-chromene, a naturally occurring compound isolated from the heartwood of Caesalpinia sappan L. This compound has demonstrated potential as a neuraminidase (NA) inhibitor, making it a subject of interest for influenza virus research.[1][2] Its molecular formula is C₁₆H₁₄O₄, with a molecular weight of 270.28.[3] The elucidation of its precise chemical structure is paramount for understanding its biological activity and for guiding synthetic efforts.

The structural confirmation of this compound relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The data presented herein is based on the characterization of a closely related analogue due to the limited public availability of the complete raw data for the specific target compound. The principles and methodologies, however, are directly applicable.

Spectroscopic Data Analysis

The core of the structure elucidation process lies in the detailed analysis of 1D and 2D NMR spectra, alongside high-resolution mass spectrometry to confirm the elemental composition.

1.1. Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and elemental formula of the molecule.

| Parameter | Value | Interpretation |

| Ionization Mode | ESI-MS | Electrospray Ionization |

| Observed m/z | [M-H]⁻ | Negative ion mode |

| Calculated Mass | 270.0892 | For C₁₆H₁₄O₄ |

| Measured Mass | 270.0895 | Confirms elemental formula |

1.2. ¹H and ¹³C NMR Spectroscopy

1D NMR spectroscopy provides the foundational information regarding the proton and carbon environments within the molecule. Spectra are typically recorded in deuterated methanol (CD₃OD). The following tables summarize the assigned chemical shifts (δ) in parts per million (ppm).

Table 1: ¹H and ¹³C NMR Spectroscopic Data (CD₃OD)

| Position | δc (ppm) | δh (ppm, mult., J in Hz) |

| Chromene Moiety | ||

| 2 | 68.9 | 4.75 (d, J=9.6), 4.65 (d, J=9.6) |

| 3 | 40.1 | 3.10 (m) |

| 4 | 114.9 | 6.45 (s) |

| 4a | 114.1 | |

| 5 | 131.2 | 7.20 (d, J=8.4) |

| 6 | 110.1 | 6.40 (dd, J=8.4, 2.4) |

| 7 | 158.4 | |

| 8 | 103.5 | 6.35 (d, J=2.4) |

| 8a | 156.2 | |

| Benzyl Moiety | ||

| 9 (CH₂) | 35.5 | 2.85 (dd, J=13.6, 6.0), 2.75 (dd, J=13.6, 8.0) |

| 1' | 132.5 | |

| 2' | 116.8 | 6.75 (d, J=2.0) |

| 3' | 146.1 | |

| 4' | 145.9 | |

| 5' | 115.9 | 6.65 (d, J=8.0) |

| 6' | 121.2 | 6.60 (dd, J=8.0, 2.0) |

Structure Elucidation via 2D NMR

Two-dimensional NMR experiments are critical for assembling the molecular fragments identified in 1D NMR into the final structure. Key correlations from COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) experiments establish proton-proton and proton-carbon connectivities, respectively.

-

¹H-¹H COSY: This experiment identifies protons that are coupled to each other, typically through two or three bonds. For example, the correlation between the protons at C-5 and C-6 in the chromene ring, and among the protons at C-5', C-6', and C-2' in the benzyl ring, confirms the substitution patterns of the aromatic rings.

-

HMBC: This experiment reveals longer-range couplings (2-3 bonds) between protons and carbons. It is the most powerful tool for connecting the different spin systems. For example, the HMBC correlations from the benzylic protons (H-9) to carbons C-3, C-4, C-1', and C-2'/6' are crucial for unequivocally linking the benzyl group to the C-3 position of the chromene scaffold.

The diagram below illustrates the logical workflow for piecing together the molecular structure using the key 2D NMR correlations.

Experimental Protocols

Detailed and reproducible experimental methods are essential for the verification of scientific findings.

3.1. Isolation and Purification The compound is typically isolated from the powdered heartwood of Caesalpinia sappan L.

-

Extraction: The dried powder is extracted exhaustively with an organic solvent, such as 95% ethanol, at room temperature.

-

Partitioning: The crude extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, for example, petroleum ether, ethyl acetate, and n-butanol.

-

Chromatography: The target compound is often found in the ethyl acetate fraction. This fraction is subjected to repeated column chromatography, typically using silica gel and Sephadex LH-20, with gradient elution systems (e.g., chloroform-methanol or hexane-ethyl acetate) to yield the pure compound.

3.2. Spectroscopic Analysis

-

NMR Spectroscopy:

-

Instrument: NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.

-

Solvent: Deuterated solvents such as methanol-d₄ (CD₃OD) or DMSO-d₆ are used.

-

Referencing: Chemical shifts are referenced to the residual solvent signals (e.g., CD₃OD at δн 3.31 and δс 49.0).

-

Experiments: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra.

-

-

Mass Spectrometry:

-

Instrument: A high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is used.

-

Method: The purified sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer. Data is acquired in both positive and negative ion modes to determine the molecular ion peak.

-

Biological Context: Neuraminidase Inhibition Pathway

This compound has been identified as a noncompetitive inhibitor of the influenza virus neuraminidase (NA).[1] NA is a critical enzyme that facilitates the release of newly formed virus particles from infected host cells, thus propagating the infection. By inhibiting NA, this compound can halt the viral life cycle.

The diagram below illustrates the simplified mechanism of action.

References

A Technical Guide to the Neuraminidase Inhibitory Activity of 7,3',4'-Trihydroxy-3-benzyl-2H-chromene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neuraminidase inhibitory properties of the natural compound 7,3',4'-Trihydroxy-3-benzyl-2H-chromene. This document synthesizes the available quantitative data, details the experimental methodologies for assessing its activity, and presents visual representations of the underlying biochemical processes.

Quantitative Inhibitory Activity

This compound, a homoisoflavonoid isolated from the dried heartwood of Caesalpinia sappan L., has demonstrated potent inhibitory activity against various influenza virus neuraminidase (NA) subtypes.[1][2] The compound acts as a reversible, noncompetitive inhibitor.[1][2] The 50% inhibitory concentration (IC50) values against different viral neuraminidases are summarized in the table below.

| Influenza Virus Subtype | Neuraminidase Target | IC50 (µM) |

| H1N1 | N1 | 34.6[1][2][3] |

| H3N2 | N2 | 39.5[1][2][3] |

| H9N2 | N2 | 50.5[1][2][3] |

Experimental Protocols

The following sections detail the methodologies employed to characterize the neuraminidase inhibitory activity of this compound.

Neuraminidase Inhibition Assay

The inhibitory activity of the compound is typically determined using a fluorometric method that measures the enzymatic activity of neuraminidase.[4] A common substrate for this assay is 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[4] Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified to determine enzyme activity.[5][6]

Materials:

-

Recombinant neuraminidase from different influenza strains (e.g., H1N1, H3N2, H9N2)

-

This compound

-

MUNANA substrate

-

Assay buffer (e.g., MES buffer with CaCl2, pH 6.5)[7]

-

Stop solution (e.g., NaOH in ethanol)[7]

-

96-well microplates

-

Fluorometer

Procedure:

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in the assay buffer.

-

Enzyme Reaction: In a 96-well plate, the test compound at different concentrations is pre-incubated with the recombinant neuraminidase enzyme in the assay buffer.

-

Substrate Addition: The enzymatic reaction is initiated by adding the MUNANA substrate to each well.

-

Incubation: The plate is incubated at 37°C for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[1]

-

Reaction Termination: The reaction is stopped by adding a stop solution.[5][7]

-

Fluorescence Measurement: The fluorescence intensity of the released 4-MU is measured using a fluorometer with excitation and emission wavelengths of approximately 360 nm and 450 nm, respectively.[1][5]

-

Data Analysis: The percentage of neuraminidase inhibition is calculated by comparing the fluorescence intensity in the presence of the inhibitor to that of a control (without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Kinetic Analysis of Inhibition

To determine the mode of inhibition (e.g., competitive, noncompetitive, uncompetitive, or mixed), kinetic studies are performed. These studies involve measuring the rate of the enzymatic reaction at various concentrations of both the substrate (MUNANA) and the inhibitor.

Procedure:

-

The neuraminidase inhibition assay is performed as described above, but with varying concentrations of the MUNANA substrate at several fixed concentrations of this compound.

-

The initial reaction velocities (V) are determined for each combination of substrate and inhibitor concentrations.

-

The data are then plotted using graphical methods such as the Lineweaver-Burk plot (1/V vs. 1/[S]) or the Dixon plot (1/V vs. [I]).

-

For noncompetitive inhibition, the Lineweaver-Burk plot will show a series of lines with different slopes that intersect on the x-axis, indicating that the inhibitor reduces the Vmax without affecting the Km of the enzyme for the substrate.

Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of neuraminidase inhibition.

Caption: Workflow for the Neuraminidase Inhibition Assay.

Caption: Mechanism of Neuraminidase Inhibition.

Signaling Pathways and Mechanism of Action

Currently, there is a lack of published data on the specific intracellular signaling pathways modulated by this compound in the context of viral infection. The primary mechanism of its antiviral activity against influenza is understood to be the direct, noncompetitive inhibition of the viral neuraminidase enzyme.

Neuraminidase is crucial for the release of newly formed virus particles from the surface of infected host cells. By cleaving sialic acid residues, neuraminidase prevents the aggregation of viruses on the cell surface and facilitates their spread to new cells. Noncompetitive inhibitors, such as this compound, are believed to bind to a site on the neuraminidase enzyme that is distinct from the active site where the sialic acid substrate binds. This binding event induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency, thereby preventing the release of progeny virions and halting the progression of the infection.

The following diagram illustrates the role of neuraminidase in the influenza virus life cycle and the point of intervention for inhibitors.

Caption: Influenza Virus Life Cycle and Point of Inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound 1111897-60-9_Influenza Virus_Anti-infection_Signaling Pathways_Products_PeptideDB [peptidedb.com]

- 3. In vitro anti-influenza viral activities of constituents from Caesalpinia sappan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Review on the Potential for Xanthine Oxidase Inhibition by Chromene Scaffolds with a Focus on 7,3',4'-Trihydroxy-3-benzyl-2H-chromene

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide explores the xanthine oxidase (XO) inhibitory potential of 7,3',4'-Trihydroxy-3-benzyl-2H-chromene. A thorough review of existing literature indicates that while this specific compound is primarily recognized as a neuraminidase inhibitor, its core chromene structure is a feature in various molecules known to inhibit xanthine oxidase. This document provides a comprehensive overview of the methodologies used to assess xanthine oxidase inhibition, details the biochemical pathways involved, and presents the current, albeit limited, context for considering this compound as a potential candidate for xanthine oxidase inhibition.

Introduction: Xanthine Oxidase and the Therapeutic Rationale for its Inhibition

Xanthine oxidase is a critical enzyme in the metabolic pathway of purines, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2][3] Under normal physiological conditions, uric acid is a potent antioxidant. However, its overproduction or insufficient excretion leads to hyperuricemia, a condition strongly associated with gout, where monosodium urate crystals deposit in joints and soft tissues, causing painful inflammation.[1][3] Consequently, the inhibition of xanthine oxidase is a primary and effective therapeutic strategy for managing hyperuricemia and gout.[3] Allopurinol, a widely prescribed XO inhibitor, serves as a benchmark for the development of new inhibitory compounds.[1]

While direct evidence for the xanthine oxidase inhibitory activity of this compound is not available in the current body of scientific literature, the chromene scaffold it possesses is a common feature in a range of flavonoids and other phenolic compounds that have demonstrated such inhibitory effects.[1][4] This structural similarity provides a rationale for investigating its potential in this therapeutic area.

Quantitative Data on Related Compounds

To provide a framework for potential efficacy, the following table summarizes the xanthine oxidase inhibitory activity of various chromene and flavonoid derivatives as reported in the literature.

| Compound Class/Name | IC50 Value (µM) | Type of Inhibition | Reference |

| Chromene Flavanones (from Dalea boliviana) | 0.0005 - 0.0017 | Not Specified | [4] |

| Allopurinol (Reference Inhibitor) | 0.247 | Not Specified | [4] |

| 3,4,5-Trihydroxycinnamic acid (THCA) | 61.60 ± 8.00 | Competitive | [5] |

| Allopurinol (Reference Inhibitor) | 2.84 ± 0.41 | Competitive | [5] |

| Sinapic acid | 117.00 ± 4.00 | Not Specified | [5] |

| Caffeic acid | 214.00 ± 5.00 | Not Specified | [5] |

Experimental Protocols

The evaluation of a compound's xanthine oxidase inhibitory potential is typically conducted through a standardized in vitro spectrophotometric assay.

In Vitro Xanthine Oxidase Inhibition Assay

Principle: This assay measures the enzymatic activity of xanthine oxidase by monitoring the formation of uric acid from the substrate, xanthine. Uric acid has a characteristic absorbance at 295 nm, and the rate of its formation is proportional to enzyme activity. The presence of an inhibitor will decrease this rate.

Materials:

-

Xanthine oxidase from bovine milk

-

Xanthine

-

Phosphate buffer (e.g., 100 mM, pH 7.5)

-

Test compound (this compound)

-

Allopurinol (positive control)

-

Dimethyl sulfoxide (DMSO) for dissolving the test compound

-

UV-Vis spectrophotometer or microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of xanthine in the phosphate buffer.

-

Prepare a working solution of xanthine oxidase in the phosphate buffer.

-

Prepare a stock solution of the test compound and allopurinol in DMSO, followed by serial dilutions in the buffer.

-

-

Assay Protocol:

-

In a 96-well UV-transparent microplate or a quartz cuvette, add 100 µL of phosphate buffer.

-

Add a specific volume of the test compound at various concentrations to the wells. For the control, an equivalent volume of the buffer/DMSO solution is added.

-

Add the xanthine oxidase solution to each well and pre-incubate the mixture at 25°C for 10 minutes.

-

Initiate the reaction by adding the xanthine solution to each well.

-

Immediately begin monitoring the increase in absorbance at 295 nm every 30 seconds for a total of 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance curve.

-

Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] * 100

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Enzyme Kinetic Studies

To determine the mechanism of inhibition (competitive, non-competitive, or uncompetitive), the assay is performed with varying concentrations of the substrate (xanthine) in the presence of different fixed concentrations of the inhibitor. The data are then plotted on a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of changes in Vmax and Km in the presence of the inhibitor reveals the mode of inhibition.

Visualizations: Pathways and Workflows

Xanthine Oxidase Catalytic Pathway and Point of Inhibition

Caption: The catalytic conversion of hypoxanthine to uric acid by xanthine oxidase and the potential point of therapeutic intervention.

General Experimental Workflow for IC50 Determination

Caption: A stepwise workflow for the in vitro determination of the IC50 value of a potential xanthine oxidase inhibitor.

Future Outlook and Research Directions

The potential for this compound to act as a xanthine oxidase inhibitor remains a compelling area for future investigation. Its structural relation to known inhibitors suggests that it is a viable candidate for screening. The immediate next steps should involve the in vitro assays detailed in this guide to ascertain its IC50 value and mode of inhibition. Should promising activity be identified, subsequent studies could involve computational docking to model its interaction with the enzyme's active site and in vivo studies using animal models of hyperuricemia to validate its therapeutic potential. Such a research trajectory would clarify the role, if any, of this compound in the management of hyperuricemia and related disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chromene flavanones from Dalea boliviana as xanthine oxidase inhibitors: in vitro biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. herbmedpharmacol.com [herbmedpharmacol.com]

In-Depth Technical Guide: Mechanism of Action of 7,3',4'-Trihydroxy-3-benzyl-2H-chromene

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

7,3',4'-Trihydroxy-3-benzyl-2H-chromene is a naturally occurring compound isolated from the dried heartwood of Caesalpinia sappan L.[1][2]. Emerging research has identified it as a reversible, noncompetitive neuraminidase (NA) inhibitor, suggesting its potential in the research and development of anti-influenza viral agents[1][2]. Additionally, preliminary data indicates its potential as a xanthine oxidase inhibitor[3]. This technical guide provides a comprehensive overview of the currently understood mechanism of action of this compound, including its inhibitory activities, relevant quantitative data, and the experimental protocols used for its characterization.

Core Mechanism of Action: Neuraminidase Inhibition

The primary characterized mechanism of action for this compound is the inhibition of neuraminidase (NA), an essential enzyme for the replication and propagation of the influenza virus. NA facilitates the release of newly formed virus particles from the surface of infected cells, and its inhibition is a key strategy in antiviral therapy.

Studies have demonstrated that this compound acts as a reversible, noncompetitive inhibitor of NA[1][2]. This mode of inhibition suggests that the compound binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency without directly competing with the natural substrate, sialic acid.

The inhibitory potency of this compound has been quantified against several strains of influenza virus neuraminidase. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Influenza Virus Strain | Neuraminidase Type | IC50 Value (µM) | Reference |

| H1N1 | N1 | 34.6 | [1][2] |

| H3N2 | N2 | 39.5 | [1][2] |

| H9N2 | N2 | 50.5 | [1][2] |

Table 1: Neuraminidase inhibitory activities of this compound.

The following diagram illustrates the logical relationship of neuraminidase inhibition in the influenza virus life cycle and the intervention point of this compound.

Caption: Inhibition of influenza virus release by this compound.

Secondary Mechanism: Xanthine Oxidase Inhibition

There is preliminary evidence suggesting that this compound may also act as a xanthine oxidase inhibitor[3]. Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overactivity of this enzyme can lead to hyperuricemia and is implicated in conditions such as gout. Further research is required to quantify the inhibitory potency and elucidate the precise mechanism of this interaction.

Experimental Protocols

The following section details the general methodologies employed to characterize the mechanism of action of this compound.

This protocol outlines the typical steps for determining the in vitro inhibitory activity of a compound against influenza neuraminidase.

Caption: Workflow for a typical neuraminidase inhibition assay.

Detailed Steps:

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to obtain a range of test concentrations.

-

Enzyme and Substrate Preparation: Purified neuraminidase from the target influenza strain is diluted to a standardized concentration in an appropriate assay buffer. A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is prepared.

-

Reaction: The test compound at various concentrations is pre-incubated with the neuraminidase enzyme for a defined period.

-

Initiation and Incubation: The enzymatic reaction is initiated by the addition of the MUNANA substrate. The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 37°C).

-

Termination and Detection: The reaction is terminated by adding a stop solution. The fluorescence of the released 4-methylumbelliferone is measured using a microplate reader.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

A similar in vitro enzymatic assay would be employed to confirm and quantify xanthine oxidase inhibition.

-

Reagents: Prepare serial dilutions of this compound, a working solution of xanthine oxidase, and the substrate (xanthine).

-

Reaction Mixture: In a microplate, combine the assay buffer, compound dilutions, and the xanthine oxidase enzyme.

-

Initiation: Start the reaction by adding the xanthine substrate.

-

Detection: Monitor the formation of uric acid, typically by measuring the increase in absorbance at approximately 295 nm over time using a spectrophotometer.

-

Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition and calculate the IC50 value.

Summary and Future Directions

This compound is a natural product with a clearly defined primary mechanism of action as a noncompetitive neuraminidase inhibitor. The available quantitative data demonstrates its activity against multiple influenza strains, making it a compound of interest for further virological research.

Future research should focus on:

-

Confirming and quantifying its activity as a xanthine oxidase inhibitor.

-

Elucidating the specific allosteric binding site on the neuraminidase enzyme through structural biology studies (e.g., X-ray crystallography or cryo-EM).

-

Evaluating its efficacy in cell-based and in vivo models of influenza infection.

-

Investigating its broader pharmacological profile, including ADME (absorption, distribution, metabolism, and excretion) and toxicity properties, to assess its potential as a drug lead.

The 2H-chromene scaffold, to which this compound belongs, is recognized for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, suggesting that this compound may possess a broader spectrum of bioactivity yet to be explored[4][5][6][7].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 4. rjptonline.org [rjptonline.org]

- 5. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 6. 2H/4H-Chromenes-A Versatile Biologically Attractive Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Homoisoflavonoids from Caesalpinia sappan: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caesalpinia sappan L., commonly known as Sappanwood, has a long history of use in traditional medicine across Southeast Asia for treating a variety of ailments, including inflammation, infections, and tumors.[1] The heartwood of this plant is a rich source of a unique class of phenolic compounds known as homoisoflavonoids, which are characterized by an additional carbon atom in their core structure compared to isoflavonoids.[2][3] Prominent among these are brazilin, brazilein, sappanchalcone, and protosappanin A.[4] Modern scientific investigation has begun to validate the traditional uses of C. sappan, attributing a wide range of biological activities to its constituent homoisoflavonoids. These compounds have demonstrated significant potential as antioxidant, anti-inflammatory, antimicrobial, and cytotoxic agents, making them promising candidates for drug discovery and development.[3][4]

This technical guide provides a comprehensive overview of the homoisoflavonoids isolated from Caesalpinia sappan, with a focus on their biological activities. It is intended to serve as a resource for researchers, scientists, and drug development professionals by summarizing quantitative data, detailing experimental protocols, and illustrating the molecular pathways through which these compounds exert their effects.

Extraction and Isolation of Homoisoflavonoids from Caesalpinia sappan

The isolation of homoisoflavonoids from C. sappan heartwood typically involves solvent extraction followed by chromatographic separation.

Experimental Protocol: Extraction

A common method for extracting homoisoflavonoids from the dried heartwood of C. sappan involves the use of polar solvents.[5]

-

Preparation of Plant Material: The dried heartwood of Caesalpinia sappan is ground into a coarse powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered heartwood is then subjected to extraction with a polar solvent. Methanol or ethanol are frequently used.[5][6] The extraction can be performed by maceration, where the plant material is soaked in the solvent for an extended period (e.g., 2-3 days) at room temperature, or by reflux, where the solvent is heated to its boiling point to enhance extraction efficiency.[6][7] This process is often repeated multiple times to ensure complete extraction.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[7]

-

Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their solubility.[7]

Experimental Protocol: Isolation

Column chromatography is the primary technique used to isolate individual homoisoflavonoids from the crude extract or its fractions.[8][9]

-

Stationary Phase: Silica gel is commonly used as the stationary phase in the chromatography column.[9]

-

Mobile Phase: A gradient of solvents with increasing polarity is typically used as the mobile phase to elute the compounds from the column. A common solvent system is a mixture of chloroform and methanol, with the proportion of methanol gradually increasing.[9]

-

Fraction Collection: The eluate from the column is collected in a series of fractions.

-

Analysis and Purification: The composition of each fraction is monitored using thin-layer chromatography (TLC). Fractions containing the desired compounds are then combined and may be subjected to further purification steps, such as preparative TLC or recrystallization, to obtain the pure homoisoflavonoid.[9]

Biological Activities of Homoisoflavonoids from Caesalpinia sappan

The homoisoflavonoids from C. sappan exhibit a broad spectrum of biological activities, which are summarized in the following sections.

Antioxidant Activity

Homoisoflavonoids from C. sappan are potent antioxidants capable of scavenging free radicals and protecting cells from oxidative damage.[10]

Table 1: Antioxidant Activity of Caesalpinia sappan Extracts and Homoisoflavonoids

| Sample | Assay | IC50 Value | Reference |

| Ethyl Acetate Extract (Bark) | DPPH | 19.7 µg/mL | [11] |

| Ethyl Acetate Extract (Leaves) | DPPH | 52.37 µg/mL | [11] |

| Ethyl Acetate Extract (Seeds) | DPPH | 87.95 µg/mL | [11] |

| Ethanolic Extract | DPPH | 54.53 µg/mL | [12] |

| Brazilin | A2E Photooxidation Inhibition | 197.93 ± 1.59 µM | [13] |

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the antioxidant activity of natural products.[8][14]

-

Preparation of DPPH Solution: A stock solution of DPPH in methanol (e.g., 0.004%) is prepared.[8]

-

Sample Preparation: The test compounds or extracts are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.[14]

-

Reaction Mixture: A specific volume of the sample solution is mixed with the DPPH solution in a 96-well plate or a cuvette.[8][14]

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[8][14]

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[12] The decrease in absorbance corresponds to the scavenging of DPPH radicals by the antioxidant.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.[15]

Anti-inflammatory Activity

Several homoisoflavonoids from C. sappan have demonstrated potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[13]

Table 2: Anti-inflammatory Activity of Caesalpinia sappan Homoisoflavonoids

| Compound | Cell Line | Target/Effect | Reference |

| Sappanone A | RAW264.7 macrophages | Inhibition of NO, PGE2, and IL-6 production; Modulation of Nrf2 and NF-κB pathways | [2][4] |

| Brazilein | RAW264.7 macrophages | Inhibition of iNOS and COX-2 expression; Downregulation of IKKβ and NF-κB activity | [16][17] |

| Sappanchalcone | Collagen-induced arthritis mouse model | Reduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | [18] |

The anti-inflammatory effects of C. sappan homoisoflavonoids are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

NF-κB Signaling Pathway: NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.[5][19] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and degradation of the inhibitory protein IκBα.[16][17] This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, and IL-6.[5][13] Homoisoflavonoids like brazilein and sappanone A can inhibit this pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB.[2][16][17]

Nrf2 Signaling Pathway: The Nrf2 pathway is a major regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon activation by oxidative stress or certain phytochemicals, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the expression of antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1).[2] Sappanone A has been shown to activate the Nrf2 pathway, contributing to its anti-inflammatory effects.[2][4]

Cytotoxic Activity

Homoisoflavonoids from C. sappan have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.

Table 3: Cytotoxic Activity of Caesalpinia sappan Extracts and Homoisoflavonoids

| Sample | Cell Line | IC50 Value | Reference |

| Brazilin | T47D (Breast Cancer) | 14.3 µg/mL (50 µM) | [3] |

| Brazilin | A549 (Lung Cancer) | 43 µg/mL | [20][21][22] |

| Fraction containing Brazilein | T47D (Breast Cancer) | 68 µg/mL | [23] |

| Methanol Extract | HeLa (Cervical Cancer) | 26.5 ± 3.2 µg/mL | [6] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3][24]

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[3]

-

Treatment: The cells are then treated with various concentrations of the test compound or extract for a specified duration (e.g., 24 or 48 hours).[3][24]

-

MTT Addition: After the treatment period, the medium is removed, and a solution of MTT in fresh medium is added to each well.[3][24]

-

Incubation: The plate is incubated for a few hours (e.g., 4 hours) to allow viable cells to reduce the yellow MTT to purple formazan crystals.[3][24]

-

Formazan Solubilization: The medium containing MTT is removed, and a solvent such as DMSO or a solution of SDS in HCl is added to dissolve the formazan crystals.[3]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 595 nm) using a microplate reader.[3]

-

Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[20]

Antimicrobial Activity

Extracts and homoisoflavonoids from C. sappan have shown inhibitory activity against a range of pathogenic bacteria.[25]

Table 4: Antimicrobial Activity of Caesalpinia sappan Extracts

| Extract | Microorganism | MIC (mg/mL) | Reference |

| Methanol Extract | Staphylococcus aureus | 0.14 - 0.82 | [25] |

| Methanol Extract | Bacillus subtilis | 0.14 - 0.82 | [25] |

| Methanol Extract | Klebsiella pneumoniae | 0.14 - 0.82 | [25] |

| Methanol Extract | Escherichia coli | 0.14 - 0.82 | [25] |

| Methanol Extract | Proteus vulgaris | 0.14 - 0.82 | [25] |

| Aqueous Extract | Staphylococcus aureus | 0.22 - 0.86 | [25] |

| Aqueous Extract | Bacillus subtilis | 0.22 - 0.86 | [25] |

| Aqueous Extract | Klebsiella pneumoniae | 0.22 - 0.86 | [25] |

| Aqueous Extract | Escherichia coli | 0.22 - 0.86 | [25] |

| Aqueous Extract | Proteus vulgaris | 0.22 - 0.86 | [25] |

| Sappan Wood Extract | Streptococcus pneumoniae | 32-64 ppm | [26] |

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method for determining MIC is the broth microdilution method.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilutions: The test compound or extract is serially diluted in the broth medium in a 96-well microplate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours) to allow for microbial growth.

-

Determination of MIC: The MIC is determined as the lowest concentration of the test substance at which there is no visible turbidity or growth of the microorganism.

Conclusion

The homoisoflavonoids from Caesalpinia sappan represent a promising class of natural products with a diverse range of biological activities. Their demonstrated antioxidant, anti-inflammatory, cytotoxic, and antimicrobial properties provide a strong scientific basis for the traditional medicinal uses of this plant. The data and experimental protocols summarized in this technical guide offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of these compounds. Further investigation into the mechanisms of action, bioavailability, and safety of C. sappan homoisoflavonoids is warranted to fully realize their potential in modern medicine.

References

- 1. thaiscience.info [thaiscience.info]

- 2. Sappanone A exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory activity of an ethanolic Caesalpinia sappan extract in human chondrocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. WO2007066928A1 - Use of the extract of caesalpinia sappan l. and compounds therefrom - Google Patents [patents.google.com]

- 8. atlantis-press.com [atlantis-press.com]

- 9. The Development of Brazilin Isolation Method from Sappan Wood (Caesalpinia sappan) [repository.ipb.ac.id]

- 10. Frontiers | Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry [frontiersin.org]

- 11. Flavonoid Content and Antioxidant Activity of Various Parts of Sappan Wood (Caesalpinia sappan L.): Promising Candidates for Pharmaceutical and Medical Application | Atlantis Press [atlantis-press.com]

- 12. jurnal.farmasi.umi.ac.id [jurnal.farmasi.umi.ac.id]

- 13. ijrar.org [ijrar.org]

- 14. scispace.com [scispace.com]

- 15. ijsdr.org [ijsdr.org]

- 16. mdpi.com [mdpi.com]

- 17. Brazilein Suppresses Inflammation through Inactivation of IRAK4-NF-κB Pathway in LPS-Induced Raw264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anti-inflammatory activity of sappanchalcone isolated from Caesalpinia sappan L. in a collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 20. Brazilin Isolated from Caesalpina Sappan Wood Induces Intrinsic Apoptosis on A549 Cancer Cell Line by Increasing p53, caspase-9, and caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. brazilin-isolated-from-caesalpina-sappan-wood-induces-intrinsic-apoptosis-on-a549-cancer-cell-line-by-increasing-p53-caspase-9-and-caspase-3 - Ask this paper | Bohrium [bohrium.com]

- 22. scholar.unair.ac.id [scholar.unair.ac.id]

- 23. researchgate.net [researchgate.net]

- 24. Activity Screening of the Herb Caesalpinia sappan and an Analysis of Its Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 25. jamdsr.com [jamdsr.com]

- 26. neliti.com [neliti.com]

Methodological & Application

Total Synthesis of Polyhydroxylated 2H-Chromenes: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the total synthesis of polyhydroxylated 2H-chromenes, a class of heterocyclic compounds with significant therapeutic potential. These compounds have garnered interest in drug discovery due to their diverse biological activities, including analgesic, anticancer, and anti-inflammatory properties.

The synthesis of these complex molecules often leverages readily available natural products, such as monoterpenoids, as chiral starting materials. The methodologies outlined below focus on efficient, one-pot procedures that allow for the creation of diverse libraries of polyhydroxylated 2H-chromenes for further biological evaluation.

Application Notes

Polyhydroxylated 2H-chromenes are a versatile scaffold in medicinal chemistry. Their biological activity is often linked to the stereochemistry and substitution pattern on the chromene core. Recent research has highlighted their potential as:

-

Anticancer Agents: Certain 2H-chromene derivatives have demonstrated potent cytotoxicity against various cancer cell lines. Their mechanisms of action can include the disruption of microtubule dynamics, inhibition of tumor-associated carbonic anhydrase isoforms (IX and XII), and antagonism of P2Y6 receptors, which are implicated in cancer cell proliferation.[1][2] A notable example is Crolibulin™ (EPC2407), a chromene analog that reached clinical trials for the treatment of advanced solid tumors by targeting microtubule polymerization.[2]

-

Analgesic Compounds: Polyhydro-2H-chromenes derived from monoterpenoids have shown significant analgesic activity in preclinical models.[3] The mechanism of this pain-relieving effect may involve interactions with opioid and cannabinoid receptors.[3]

-

Anti-inflammatory Agents: By acting as antagonists of the P2Y6 receptor, certain 2H-chromene derivatives can modulate inflammatory responses, suggesting their potential in treating inflammatory diseases.[4]

-

Enzyme Inhibitors: Specific polyhydroxylated 2H-chromenes have been identified as inhibitors of tyrosyl-DNA phosphodiesterase 1 (Tdp1), a DNA repair enzyme, which could be a strategy to enhance the efficacy of certain anticancer drugs.[3]

The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them attractive candidates for lead optimization in drug development programs.

Experimental Protocols

The following protocols are based on established methods for the synthesis of polyhydroxylated 2H-chromenes.

Protocol 1: One-Pot Synthesis of Chiral Polyhydroxylated 2H-Chromenes from Monoterpenoids and Aldehydes using Montmorillonite K10 Clay

This protocol describes a straightforward and environmentally friendly method for synthesizing chiral hexahydro-2H-chromene-4,8-diols from a monoterpenoid diol and various aldehydes.[3]

Materials:

-

(1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol (monoterpenoid diol)

-

Aliphatic or aromatic aldehyde

-

Montmorillonite K10 clay

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a solution of the monoterpenoid diol (1.0 mmol) in dichloromethane (10 mL), add the aldehyde (1.2 mmol) and montmorillonite K10 clay (100 mg).

-

Stir the reaction mixture at room temperature for the time specified in Table 1.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the clay catalyst.

-

Wash the clay with dichloromethane (3 x 5 mL).

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure polyhydroxylated 2H-chromene diastereomers.

Protocol 2: BF₃·Et₂O-Catalyzed Synthesis of 4-Fluoropolyhydro-2H-chromenes

This method allows for the single-step synthesis of chiral 4-fluoropolyhydro-2H-chromenes, where BF₃·Et₂O acts as both a catalyst and a fluorine source.[5][6]

Materials:

-

para-Menthane-derived monoterpenoid alcohol (e.g., para-mentha-6,8-dien-2,3-diol)

-

Aldehyde (aliphatic or aromatic)

-

Boron trifluoride diethyl etherate (BF₃·Et₂O)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve the monoterpenoid alcohol (2.4 mmol) and the aldehyde (2.9 mmol) in dichloromethane (20 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add BF₃·Et₂O (3.6 mmol) followed by water (17.8 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for the time indicated in Table 2.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield the fluorinated polyhydro-2H-chromene product.

Data Presentation

The following tables summarize quantitative data from representative synthetic experiments.

Table 1: Synthesis of Polyhydroxylated 2H-Chromenes using Montmorillonite K10

| Entry | Aldehyde | Reaction Time (h) | Product | Yield (%) | Diastereomeric Ratio |

| 1 | Benzaldehyde | 2 | 2-phenyl-hexahydro-2H-chromene-4,8-diol | 75 | 3:1 |

| 2 | 4-Methoxybenzaldehyde | 3 | 2-(4-methoxyphenyl)-hexahydro-2H-chromene-4,8-diol | 82 | 4:1 |

| 3 | Decanal | 5 | 2-nonyl-hexahydro-2H-chromene-4,8-diol | 68 | 2:1 |

| 4 | Isovaleraldehyde | 4 | 2-isobutyl-hexahydro-2H-chromene-4,8-diol | 71 | 2.5:1 |

Table 2: Synthesis of 4-Fluoropolyhydro-2H-chromenes using BF₃·Et₂O [6]

| Entry | Aldehyde | Reaction Time (h) | Product | Yield (%) | Diastereomeric Ratio (R:S) |

| 1 | 3,4,5-Trimethoxybenzaldehyde | 8 | 4-Fluoro-2-(3,4,5-trimethoxyphenyl)-polyhydro-2H-chromene | 55 | 7:1 |

| 2 | 4-Fluorobenzaldehyde | 72 | 4-Fluoro-2-(4-fluorophenyl)-polyhydro-2H-chromene | 47 | 6:1 |

| 3 | Cyclohexanecarboxaldehyde | 8 | 2-Cyclohexyl-4-fluoro-polyhydro-2H-chromene | 61 | 3:1 |

| 4 | 4-Nitrobenzaldehyde | 72 | 4-Fluoro-2-(4-nitrophenyl)-polyhydro-2H-chromene | 53 | - |

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: General workflow for the synthesis and biological evaluation of polyhydroxylated 2H-chromenes.

Caption: Proposed anticancer mechanisms of action for polyhydroxylated 2H-chromenes.

References

- 1. 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chromenes: potential new chemotherapeutic agents for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A practical way to synthesize chiral fluoro-containing polyhydro-2H-chromenes from monoterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Purification of 7,3',4'-Trihydroxy-3-benzyl-2H-chromene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 7,3',4'-Trihydroxy-3-benzyl-2H-chromene, a naturally occurring homoisoflavonoid isolated from the heartwood of Caesalpinia sappan L. This compound has demonstrated significant biological activity, notably as a reversible, noncompetitive neuraminidase (NA) inhibitor, suggesting its potential in influenza virus research.[1][2] The following protocols outline a comprehensive workflow from extraction to chromatographic purification, yielding a high-purity compound suitable for further biological and pharmacological studies.

Introduction

This compound (Molecular Formula: C₁₆H₁₄O₄, Molecular Weight: 270.28) is a phenolic compound of interest due to its potent inhibitory effects on viral neuraminidases.[1][2] Research has shown its activity against various influenza strains, making it a valuable lead compound in the development of novel antiviral agents. The purification of this compound from its natural source, the heartwood of Caesalpinia sappan, is a critical step for its characterization and further investigation. This process typically involves solvent extraction, liquid-liquid partitioning, and multiple chromatographic steps to isolate the target molecule from a complex mixture of other phytochemicals.

Biological Activity: Neuraminidase Inhibition

This compound has been identified as a potent inhibitor of neuraminidase, an essential enzyme for the replication and propagation of the influenza virus. This enzyme cleaves sialic acid residues from the host cell surface, facilitating the release of newly formed viral particles. By inhibiting neuraminidase, this compound effectively traps the virions on the cell surface, preventing their spread.

The inhibitory activity of this compound has been quantified against several influenza virus subtypes, as summarized in the table below.

| Influenza A Subtype | IC₅₀ (µM) |

| H1N1 | 34.6[1][2] |

| H3N2 | 39.5[1][2] |

| H9N2 | 50.5[1][2] |

Signaling Pathway Diagram

Caption: Mechanism of Neuraminidase Inhibition.

Purification Protocol

The following protocol is a comprehensive procedure derived from established methods for the isolation of phenolic compounds from Caesalpinia sappan heartwood.

Overall Workflow

Caption: Purification Workflow Diagram.

Experimental Procedures

1. Extraction

-

Starting Material: Dried and powdered heartwood of Caesalpinia sappan (0.5 kg).

-

Procedure:

-

The powdered heartwood is extracted three times with 95% ethanol (3 x 1.5 L) under reflux for 2-3 hours for each extraction.[3]

-

The filtrates from each extraction are combined.

-

The combined filtrate is evaporated under reduced pressure using a rotary evaporator to yield the crude ethanolic extract.

-

2. Solvent Partitioning

-

Objective: To separate compounds based on their polarity, enriching the fraction containing the target phenolic compound.

-

Procedure:

-

The crude extract (e.g., 15.6 g) is suspended in deionized water (H₂O).[3]

-

The aqueous suspension is then successively partitioned in a separatory funnel with n-hexane, dichloromethane (CH₂Cl₂), and finally ethyl acetate (EtOAc).[3]

-

The ethyl acetate fraction, which contains the majority of the phenolic compounds, is collected and evaporated to dryness.

-

3. Silica Gel Column Chromatography

-

Objective: Initial chromatographic separation of the compounds in the ethyl acetate fraction.

-

Procedure:

-

The dried ethyl acetate fraction (e.g., 4.2 g) is adsorbed onto a small amount of silica gel.[3]

-

A silica gel column (100-200 mesh) is packed using a suitable solvent system (e.g., dichloromethane).

-

The adsorbed sample is loaded onto the top of the column.

-

The column is eluted with a gradient of dichloromethane:methanol (CH₂Cl₂:MeOH), starting from a low polarity (e.g., 50:1 v/v) and gradually increasing the polarity to 0:1 (100% MeOH).[3]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase such as n-hexane:ethyl acetate (1:0.55 v/v).[4] Spots can be visualized under UV light or by staining with a suitable reagent (e.g., 10% H₂SO₄ in ethanol followed by heating).[3]

-

Fractions with similar TLC profiles are combined.

-

4. Further Purification (Sephadex LH-20 or Preparative TLC)

-

Objective: Final purification of the fractions containing the target compound to achieve high purity.

-

Method A: Sephadex LH-20 Column Chromatography

-

Fractions from the silica gel column that are rich in the target compound are combined and concentrated.

-

The concentrate is loaded onto a Sephadex LH-20 column.

-

The column is eluted with a suitable solvent, typically methanol or a mixture like CH₂Cl₂:MeOH (1:1 v/v).[3]

-

Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure compound.

-

-

Method B: Preparative Thin Layer Chromatography (PTLC)

-

The partially purified fractions are dissolved in a minimal amount of solvent and applied as a band onto a preparative TLC plate (silica gel 60 GF₂₅₄).

-

The plate is developed in an appropriate solvent system.

-

The band corresponding to the target compound (identified under UV light) is scraped from the plate.

-

The compound is eluted from the silica gel with a polar solvent (e.g., methanol or ethyl acetate).

-

The solvent is evaporated to yield the purified this compound.

-

Data Presentation

The following table summarizes typical yields that can be expected at various stages of the purification process, based on literature for similar separations from Caesalpinia sappan.

| Purification Step | Starting Material | Product | Typical Yield (% w/w) |

| Extraction | Dried Heartwood | Crude Ethanolic Extract | ~5.4%[4] |

| Partitioning | Crude Ethanolic Extract | Ethyl Acetate Fraction | ~71% (of crude extract)[5] |

| Chromatography | Ethyl Acetate Fraction | Purified Compound | Varies depending on initial concentration |

Note: Yields are highly dependent on the quality of the starting plant material and the precise execution of the experimental procedures.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

LC-MS: To confirm the molecular weight and assess purity.

-

¹H and ¹³C NMR: To elucidate the chemical structure.

-

Melting Point: For comparison with literature values.

This comprehensive protocol provides a robust framework for the successful purification of this compound, enabling further research into its promising therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound 1111897-60-9_Influenza Virus_Anti-infection_Signaling Pathways_Products_PeptideDB [peptidedb.com]

- 3. phcogj.com [phcogj.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Comparative study of semi-purification methods of Caesalpinia sappan L. extract : Thin layer chromatography and free radical scavenging activity | Charnvanich | Thai Journal of Pharmaceutical Sciences (TJPS) [tjps.pharm.chula.ac.th]

Application Note & Protocol: Quantification of 7,3',4'-Trihydroxy-3-benzyl-2H-chromene by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

7,3',4'-Trihydroxy-3-benzyl-2H-chromene is a compound of interest in various research fields, including drug discovery and natural product chemistry. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, quality control of formulations, and standardization of extracts. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for the quantification of phenolic compounds due to its high resolution, sensitivity, and specificity. This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method. The described method is based on established principles for the analysis of structurally related isoflavonoids and serves as a robust starting point for method development and validation in a research or quality control setting.[1][2]

Principle

The method utilizes reversed-phase chromatography on a C18 stationary phase to separate this compound from other components in the sample matrix. A gradient elution with a mobile phase consisting of an aqueous solution and an organic solvent allows for the efficient elution of the analyte. Detection is performed using a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a calibration curve constructed from standard solutions of known concentrations.

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard (purity ≥95%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (or Acetic Acid, HPLC grade)

-

Sample matrix (e.g., plasma, tissue homogenate, plant extract)

-

0.45 µm syringe filters

2. Instrumentation

-

HPLC system equipped with:

-

Binary or quaternary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

-

-

Analytical balance

-

Vortex mixer

-

Centrifuge

3. Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution. This stock solution should be stored at -20°C and protected from light.[3]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase or a suitable diluent (e.g., 50:50 methanol:water) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

4. Sample Preparation

The appropriate sample preparation protocol will depend on the sample matrix. Below are general guidelines for different matrices.

-

For Plant Extracts:

-

Accurately weigh the dried plant material.

-

Extract the compound using a suitable solvent such as methanol or ethanol, potentially with the aid of sonication or heating.[4]

-

Centrifuge the extract to pellet any solid material.

-

Filter the supernatant through a 0.45 µm syringe filter prior to injection.

-

-

For Biological Fluids (e.g., Plasma, Serum):

-

Perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of the biological fluid.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase.

-

Filter through a 0.45 µm syringe filter before injection.

-

5. HPLC Chromatographic Conditions

The following are recommended starting conditions. Optimization may be required based on the specific HPLC system and sample matrix.

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | Start with 90% A, linearly decrease to 10% A over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at approximately 280 nm (A preliminary scan of the UV spectrum of the standard is recommended to determine the wavelength of maximum absorbance). |

6. Data Analysis and Quantification

-

Calibration Curve: Inject the working standard solutions in triplicate and record the peak areas. Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.

-

Quantification: Inject the prepared samples. Identify the peak corresponding to this compound based on its retention time compared to the standard. Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.

Data Presentation

The following tables should be used to summarize the quantitative data obtained during method validation.

Table 1: Calibration Curve Data

| Concentration (µg/mL) | Peak Area (Mean ± SD, n=3) | % RSD |

| 1 | ||

| 5 | ||

| 10 | ||

| 25 | ||

| 50 | ||

| 100 | ||

| Regression Equation | y = ... | |

| Correlation Coefficient (R²) | ... |

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2 | |

| Theoretical Plates | > 2000 | |

| Resolution (Rs) | > 2 (from nearest peak) | |

| % RSD of Peak Area (n=6) | < 2% |

Table 3: Method Validation Summary

| Parameter | Results |

| Linearity (Range, µg/mL) | |

| Accuracy (% Recovery) | |

| Precision (% RSD) | |

| - Intra-day | |

| - Inter-day | |

| Limit of Detection (LOD, µg/mL) | |

| Limit of Quantification (LOQ, µg/mL) |

Visualizations

Caption: Workflow for the HPLC quantification of this compound.

Caption: Logical relationships in the reversed-phase HPLC method.

References

Application Notes and Protocols for In Vitro Neuraminidase Inhibition Assay of Natural Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza virus neuraminidase (NA) is a critical enzyme in the viral life cycle, facilitating the release of progeny virions from infected host cells.[1] As such, it represents a key target for antiviral drug development. The emergence of drug-resistant influenza strains necessitates the discovery of novel neuraminidase inhibitors.[2] Natural products are a rich source of structurally diverse compounds with the potential to inhibit neuraminidase activity. This document provides a detailed protocol for an in vitro neuraminidase inhibition assay using the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). This assay is a robust and widely used method for screening natural compounds for their potential as neuraminidase inhibitors.[3][4][5]

Principle of the Assay

The assay is based on the enzymatic activity of neuraminidase, which cleaves the MUNANA substrate. This cleavage releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified using a fluorometer.[3] In the presence of an inhibitory compound, the enzymatic activity of neuraminidase is reduced, leading to a decrease in the fluorescence signal. The 50% inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce neuraminidase activity by 50%, is then calculated to determine the potency of the natural compound.[3][6]

Data Presentation

Neuraminidase Inhibitory Activity of Selected Natural Compounds

The following table summarizes the 50% inhibitory concentration (IC50) values of various natural compounds against influenza virus neuraminidase, as determined by the in vitro MUNANA-based assay.

| Natural Compound | Source | Virus Strain | IC50 Value | Reference |

| Salvianolic acid A | Salvia miltiorrhiza | Wild-type N2 | 12.8 ± 1.2 µM | [2] |

| Salvianolic acid A | Salvia miltiorrhiza | N2-H274Y (Oseltamivir-resistant) | 5.3 ± 0.4 µM | [2] |

| Octaketide Compound 2 | Pogostemon cablin | Influenza A | 3.87 ± 0.19 µmol/ml | [4] |

| Flavonoid 5 | S. plebeia | H1N1 | 11.18 ± 1.73 µM | [4] |

| Flavonoid 7 | S. plebeia | H1N1 | 19.83 ± 2.28 µM | [4] |

| Rosmarinic acid methyl ester (9) | S. plebeia | H1N1 | Data not specified | [4] |

| Pestalotiopsone B | Fungal endophyte | A/Puerto Rico/8/34 (H1N1) | 2.56 µM | [1] |

| Pestalotiopsone B | Fungal endophyte | A/Aichi/2/68 (H3N2) | 6.76 µM | [1] |